molecular formula C15H15BrF3NO4 B1621164 6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate CAS No. 690632-09-8

6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate

Cat. No.: B1621164
CAS No.: 690632-09-8
M. Wt: 410.18 g/mol
InChI Key: DTYWPXUDUAWPBL-UHFFFAOYSA-N
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Description

6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate is a complex organic compound with the molecular formula C15H15BrF3NO4 This compound is characterized by its unique spiro structure, which includes a brominated chromene ring fused to a piperidine ring, and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate typically involves multiple steps. One common method starts with the bromination of chromene to introduce the bromine atom. This is followed by a spirocyclization reaction with piperidine under controlled conditions to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the chromene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the chromene ring.

Scientific Research Applications

6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate involves its interaction with specific molecular targets. The bromine and trifluoroacetate groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromospiro[chromene-2,4’-piperidin]-4(3H)-one trifluoroacetate is unique due to its combination of a brominated chromene ring, a spiro piperidine structure, and a trifluoroacetate group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

6-bromospiro[3H-chromene-2,4'-piperidine]-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2.C2HF3O2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;3-2(4,5)1(6)7/h1-2,7,15H,3-6,8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYWPXUDUAWPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383403
Record name Trifluoroacetic acid--6-bromospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-09-8
Record name Trifluoroacetic acid--6-bromospiro[1-benzopyran-2,4'-piperidin]-4(3H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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